N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide
Description
N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, a methylsulfanylphenyl group, and an oxan-2-yl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-16(11-13-7-3-4-9-15(13)20-2)21(17,18)12-14-8-5-6-10-19-14/h3-4,7,9,14H,5-6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHAGRNTTWEWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1SC)S(=O)(=O)CC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxan-2-yl intermediate: This step involves the reaction of a suitable diol with a sulfonyl chloride under basic conditions to form the oxan-2-yl intermediate.
Introduction of the methylsulfanylphenyl group: The oxan-2-yl intermediate is then reacted with a methylsulfanylphenyl halide in the presence of a base to introduce the methylsulfanylphenyl group.
N-methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanylphenyl group may enhance the compound’s binding affinity and selectivity for its targets. The oxan-2-yl group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(2-methylsulfanylphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide: shares similarities with other sulfonamide compounds, such as:
Uniqueness
- The presence of the methylsulfanyl group distinguishes this compound from other similar compounds, potentially enhancing its reactivity and binding properties.
- The combination of the oxan-2-yl group with the sulfonamide and methylsulfanylphenyl groups provides a unique structural framework that can be exploited for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
